4-Nitropicolinic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

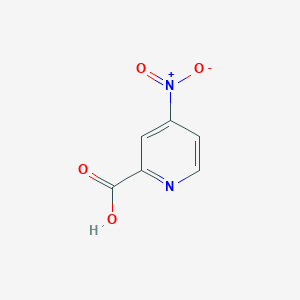

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVSOYPMQZLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376486 | |

| Record name | 4-Nitropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-19-8 | |

| Record name | 4-Nitropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Nitropicolinic Acid from Picolinic Acid N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitropicolinic Acid, a key intermediate in pharmaceutical and materials science, starting from picolinic acid N-oxide. The synthesis is a two-step process involving the nitration of the pyridine ring followed by the deoxygenation of the N-oxide. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound from picolinic acid N-oxide proceeds through two primary chemical transformations:

-

Nitration: The picolinic acid N-oxide undergoes electrophilic nitration at the C4 position of the pyridine ring using a mixture of concentrated sulfuric acid and fuming nitric acid. The N-oxide group activates the pyridine ring, directing the nitration to the 4-position.

-

Deoxygenation: The resulting this compound N-oxide is subsequently deoxygenated to yield the final product, this compound. This is effectively achieved using a reducing agent such as phosphorus trichloride (PCl₃).

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nitration of Picolinic Acid N-oxide

| Parameter | Value | Reference |

| Starting Material | Picolinic Acid N-oxide | [1] |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | [1] |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | ~1 : 4 : 2.5 | Adapted from[2] |

| Temperature | 125-130 °C | Adapted from[2] |

| Reaction Time | 3 hours | Adapted from[2] |

| Product | This compound N-oxide | [1] |

| Yield | Not explicitly stated, but adaptable protocol yields ~42% for a similar reaction | [2] |

Table 2: Deoxygenation of this compound N-oxide

| Parameter | Value | Reference |

| Starting Material | This compound N-oxide | [2] |

| Reagent | Phosphorus Trichloride (PCl₃) | [2] |

| Solvent | Toluene or Dichloroethane | [3] |

| Molar Ratio (Substrate:PCl₃) | 1 : 1.2 | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 15 minutes | [3] |

| Product | This compound | [2] |

| Yield | High (specific yield for this substrate not detailed, but the reaction is generally efficient) | [2][3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of this compound N-oxide

This protocol is adapted from the nitration of pyridine-N-oxide and is applicable to picolinic acid N-oxide.

Materials:

-

Picolinic acid N-oxide

-

Fuming nitric acid (≥90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to reach room temperature.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 9.5 g of picolinic acid N-oxide.

-

Nitration: Heat the flask to 60°C to melt the picolinic acid N-oxide. Add the nitrating mixture dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature at approximately 40°C.

-

Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker. Carefully neutralize the mixture with a saturated solution of sodium carbonate until a pH of 7-8 is reached. A yellow solid, the crude this compound N-oxide, will precipitate.

-

Purification: Filter the crude product and wash it with cold water. To purify, dissolve the solid in acetone, filter off any insoluble salts, and then evaporate the acetone to obtain the purified this compound N-oxide.

Step 2: Synthesis of this compound

This protocol is based on the deoxygenation of similar pyridine N-oxide derivatives.

Materials:

-

This compound N-oxide

-

Phosphorus trichloride (PCl₃)

-

Toluene (anhydrous)

-

Dichloromethane

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound N-oxide obtained from the previous step in anhydrous toluene (to make a 0.2 M solution).

-

Deoxygenation: To the stirred solution at room temperature, add 1.2 equivalents of phosphorus trichloride dropwise. The reaction is typically rapid and should be complete within 15 minutes.

-

Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a water-acetone mixture.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from picolinic acid N-oxide.

Caption: Synthetic route to this compound.

References

Synthesis of 4-Nitropicolinic Acid via Oxidative Nitration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Nitropicolinic Acid, with a core focus on the oxidative nitration pathway. This document details established experimental protocols, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the synthetic routes to facilitate understanding.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, serving as a precursor for various functionalized pyridine derivatives. Its applications are prominent in medicinal chemistry and materials science. The introduction of a nitro group onto the picolinic acid scaffold offers a versatile handle for further chemical transformations. This guide focuses on the practical synthesis of this compound, primarily through the oxidative nitration of picolinic acid N-oxide, a common and effective strategy. An alternative synthetic route starting from 2-cyano-4-nitropyridine is also presented.

Synthetic Pathways

Two primary routes for the synthesis of this compound are discussed herein. The principal method involves the direct nitration of a picolinic acid derivative under oxidative conditions.

Oxidative Nitration of Picolinic Acid N-Oxide

The most direct method reported for the synthesis of this compound is the nitration of Picolinic Acid N-Oxide. The N-oxide group serves to activate the pyridine ring for electrophilic substitution, directing the nitration to the 4-position. The reaction is carried out in a strongly acidic and oxidizing environment. The initial product of this reaction is this compound N-Oxide, which would subsequently require a deoxygenation step to yield the final product.

Caption: Oxidative Nitration of Picolinic Acid N-Oxide.

Hydrolysis of 2-Cyano-4-nitropyridine

An alternative pathway to this compound involves the hydrolysis of 2-cyano-4-nitropyridine. This method provides the target molecule directly without the need for a deoxygenation step. The reaction is typically performed under strong acidic conditions.

Caption: Synthesis via Hydrolysis of 2-Cyano-4-nitropyridine.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Oxidative Nitration | Picolinic Acid N-Oxide | Conc. H₂SO₄, Fuming HNO₃ | <10 then 120-130 | 2.5 | 53 (for N-Oxide)[1] |

| Hydrolysis | 2-Cyano-4-nitropyridine | 90% H₂SO₄, Na₂SO₃ | 120 then 20-25 then 80 | 2 then 1 then 1 | 62.1[2][3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄[3][4][5] |

| Molecular Weight | 168.11 g/mol [3][4][5] |

| Melting Point | 157-158 °C (with decomposition)[2][3] |

| Appearance | Light yellow crystalline solid[2][3] |

| IR (KBr, cm⁻¹) | 1710, 1600, 1585, 1535[2][3] |

Table 3: Spectroscopic Data for this compound N-Oxide Intermediate

| Spectrum | Data |

| **IR νₘₐₓ (NaCl, cm⁻¹) ** | 3454 (br), 3253 (m), 3069 (w), 3005 (w), 2244 (s), 2124 (s), 1709 (s), 1615 (m), 1537 (m), 1441 (m)[1] |

| ¹H NMR (300 MHz, (CD₃)₂SO, ppm) | δ 8.82 (1H, d, J = 7.08 Hz, ArCH), 8.66 (1H, s, ArCH), 8.49 (1H, m, ArCH)[1] |

| ¹³C NMR (75 MHz, (CD₃)₂SO, ppm) | δ 159.6 (CO), 144.7 (Ar-C), 141.4 (Ar-C), 138.9 (Ar-CH), 122.9 (Ar-CH), 121.7 (Ar-CH)[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound N-Oxide

This protocol is adapted from a literature procedure for the nitration of picolinic acid N-oxide.[1]

Materials:

-

Picolinic acid N-oxide (10 g, 71.94 mmol)

-

Concentrated sulfuric acid (63 cm³)

-

Fuming nitric acid (18 cm³)

-

Ice bath

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

A pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid is prepared in a flask, maintaining the temperature below 10 °C using an ice bath.

-

Picolinic acid N-oxide is slowly added to the pre-cooled acid mixture.

-

The resulting clear mixture is then heated at 120-130 °C for 2.5 hours.

-

After heating, the reaction mixture is cooled to room temperature and stored in a freezer overnight.

-

The resulting yellow precipitate is collected by filtration and dried in vacuo to yield this compound N-Oxide as a pale yellow solid. (Yield: 7.03 g, 53%).[1]

-

Note: To obtain this compound, a subsequent deoxygenation step would be necessary. This typically involves reaction with a reducing agent such as phosphorus trichloride (PCl₃).

Protocol 2: Synthesis of this compound from 2-Cyano-4-nitropyridine

This protocol is based on the hydrolysis of 2-cyano-4-nitropyridine.[2][3]

Materials:

-

2-Cyano-4-nitropyridine (5.00 g, 34 mmol)

-

90% Sulfuric acid (50 g)

-

Sodium sulfite (5.60 g)

-

Deionized water (10 ml)

-

Ice water (100 g)

-

Sodium carbonate

-

Water-acetone solvent mixture for recrystallization

-

Standard laboratory glassware

Procedure:

-

2-Cyano-4-nitropyridine is dissolved in 90% sulfuric acid, and the solution is stirred at 120 °C for 2 hours.

-

The reaction mixture is then cooled to 20-25 °C.

-

A solution of sodium sulfite in water is slowly added dropwise while maintaining the temperature at 20-25 °C. The mixture is stirred at this temperature for 1 hour.

-

The reaction is then warmed to 80 °C for 1 hour.

-

After cooling to room temperature, the reaction mixture is diluted by the addition of 100 g of ice water.

-

The pH of the mixture is adjusted to approximately 2 with sodium carbonate, which induces the precipitation of a solid.

-

The mixture is allowed to stand in a refrigerator to complete precipitation.

-

The precipitate is collected by filtration and recrystallized from a water-acetone solvent mixture to give this compound as a light yellow crystalline product. (Yield: 3.50 g, 62.1%).[2][3]

References

4-Nitropicolinic Acid chemical properties and structure elucidation

An In-depth Technical Guide to 4-Nitropicolinic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of this compound. The information is intended to support research and development activities by offering detailed, referenced data and experimental protocols.

Chemical and Physical Properties

This compound, a derivative of pyridine, is a solid, crystalline compound.[1] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 4-Nitropyridine-2-carboxylic acid | [2] |

| Synonyms | This compound | [3][4] |

| CAS Number | 13509-19-8 | [3][5] |

| Molecular Formula | C₆H₄N₂O₄ | [2][3][6] |

| Molecular Weight | 168.11 g/mol | [2][3][5][6] |

| Appearance | White to Orange to Green powder to crystal | [1][4][5] |

| Melting Point | 153 °C (with decomposition reported at 157-158 °C) | [5][7] |

| Boiling Point | 384.9 ± 27.0 °C (Predicted) | [5][8] |

| Density | 1.570 (Predicted) | [5][8] |

| pKa | 2.88 ± 0.10 (Predicted) | [5][8] |

| Storage Conditions | Room Temperature, Inert atmosphere, Hygroscopic | [4][5] |

Structure Elucidation

The determination of the molecular structure of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the compound's functional groups and their connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The key absorption peaks from a KBr spectrum are detailed below.[5][7]

| Wavenumber (cm⁻¹) | Functional Group |

| 1710 | C=O (Carboxylic Acid) |

| 1600, 1585 | Aromatic C=C and C=N stretching |

| 1535 | Asymmetric NO₂ stretching |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted mass spectrometry data for this compound is as follows[9]:

| Ion | Predicted m/z | Description |

| [M]⁺ | 168 | Molecular Ion |

| [M - OH]⁺ | 151 | Loss of a hydroxyl radical from the carboxylic acid group |

| [M - NO₂]⁺ | 122 | Loss of the nitro group |

| [M - COOH]⁺ | 123 | Loss of the carboxyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Supramolecular Structure

The structure of this compound, featuring a hydrogen bond donor (carboxylic acid) and acceptors (carboxylate oxygen, nitro group, pyridine nitrogen), allows for the formation of extended supramolecular architectures through non-covalent interactions.[9] In its monohydrate crystalline form, it participates in extensive hydrogen bonding.[9]

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from 2-Cyano-4-nitropyridine

This protocol is based on the hydrolysis of 2-cyano-4-nitropyridine.[5][7]

Materials:

-

2-cyano-4-nitropyridine (5.00 g, 34 mmol)

-

90% Sulfuric acid (50 g)

-

Sodium sulfite (5.60 g)

-

Deionized water (10 ml for sulfite solution, 100 g for dilution)

-

Sodium carbonate

-

Water-acetone solvent mixture for recrystallization

-

Ice

Procedure:

-

Reaction Setup: Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a suitable reaction vessel.

-

Heating: Stir the reaction mixture at 120°C for 2 hours.[5][7]

-

Cooling and Addition: Cool the reaction to a temperature between 20°C and 25°C.[5][7]

-

Sulfite Addition: Slowly add a solution of 5.60 g of sodium sulfite dissolved in 10 ml of water dropwise to the reaction mixture while maintaining the temperature at 20°C to 25°C. Continue stirring at this temperature for 1 hour.[5][7]

-

Warming: Warm the reaction mixture to 80°C for 1 hour.[5][7]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture by adding 100 g of ice water.[5][7]

-

Precipitation: Adjust the pH of the mixture to approximately 2 using sodium carbonate. This will induce the precipitation of the solid product.[5][7]

-

Isolation: Allow the mixture to stand in a refrigerator to complete the precipitation. Collect the precipitate by filtration.[5][7]

-

Purification: Recrystallize the collected solid from a water-acetone solvent mixture to yield the final product.[5][7]

Expected Yield: 3.50 g of a light yellow crystalline product (62.1% yield).[5][7]

References

- 1. CAS 13509-19-8: Nitropicolinicacid | CymitQuimica [cymitquimica.com]

- 2. CAS 13509-19-8 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 4-Nitropyridine-2-carboxylic Acid | 13509-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound CAS#: 13509-19-8 [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 13509-19-8 [chemicalbook.com]

- 8. This compound | 13509-19-8 [amp.chemicalbook.com]

- 9. This compound | 13509-19-8 | Benchchem [benchchem.com]

Spectroscopic Profile of 4-Nitropicolinic Acid: A Technical Guide

Introduction: 4-Nitropicolinic acid (also known as 4-nitropyridine-2-carboxylic acid) is a pyridine derivative with the chemical formula C₆H₄N₂O₄. As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and coordination chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10 - 13 | Broad Singlet |

| Pyridine-H | 7.5 - 9.0 | Doublet, Doublet of Doublets |

Note: The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-13 ppm range, though its exact position can be influenced by solvent and concentration.[1][2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 185 |

| Pyridine-C | 120 - 160 |

Note: Carboxyl carbons generally resonate in the 165-185 ppm range.[2][4][5][6] Carbons in aromatic and heteroaromatic rings typically appear between 115-150 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1710 | C=O (Carboxylic Acid) | Stretching |

| 1600 | C=C, C=N (Pyridine Ring) | Stretching |

| 1585 | C=C, C=N (Pyridine Ring) | Stretching |

| 1535 | N-O (Nitro Group) | Asymmetric Stretching |

Data obtained from a KBr spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular weight of this compound is 168.11 g/mol .[9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion | Description |

| 168 | [M]⁺ | Molecular Ion |

| 151 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 123 | [M - COOH]⁺ | Loss of the carboxyl group |

| 122 | [M - NO₂]⁺ | Loss of the nitro group |

Note: This data is predictive and based on the compound's structure and common fragmentation patterns of similar molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and its acidic proton is readily observable.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[11]

-

¹H NMR Acquisition:

-

Record the spectrum at a standard probe temperature (e.g., 25 °C).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

-

-

¹³C NMR Acquisition:

-

Record the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

-

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated and vaporized in a vacuum.

-

Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) in what is known as Electron Impact (EI) ionization. This process removes an electron from the molecule to form a radical cation, the molecular ion [M]⁺.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. biosynth.com [biosynth.com]

- 10. 4-Nitropyridine-2-carboxylic Acid | 13509-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. rsc.org [rsc.org]

Navigating the Challenges of 4-Nitropicolinic Acid: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic Acid, a pyridine derivative, holds significant interest in medicinal chemistry and materials science due to its structural motifs. However, its successful application in these fields is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in various organic solvents. These parameters are critical for designing robust synthetic routes, developing effective purification strategies, formulating stable drug products, and predicting the compound's behavior in biological and environmental systems.

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the solubility and stability of this compound in organic solvents. Recognizing the scarcity of direct quantitative data in publicly available literature, this document emphasizes predictive analysis based on structurally analogous compounds and furnishes detailed experimental protocols for researchers to generate the necessary data in their own laboratories.

Core Concepts: Solubility and Stability

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include the polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular structure of both the solute and the solvent. The presence of both a carboxylic acid group, capable of hydrogen bonding, and a nitro group, which is a strong electron-withdrawing group, imparts a unique polarity to the this compound molecule.

The stability of this compound in solution refers to its resistance to chemical degradation over time. Potential degradation pathways for nitroaromatic compounds include reduction of the nitro group, decarboxylation, and reactions with the solvent itself, which can be influenced by factors such as temperature, light, and the presence of catalysts or impurities.

Solubility of this compound: A Predictive Approach

Qualitative Observations:

-

This compound has been noted to be recrystallized from a water-acetone mixture, indicating at least moderate solubility in this solvent system[1][2].

Comparative Solubility Data of Analogous Compounds:

To estimate the solubility of this compound, it is instructive to examine the solubility of structurally related molecules. The following table summarizes the solubility of picolinic acid (the parent compound), nicotinic acid (an isomer), and 3-methyl-4-nitrobenzoic acid.

| Solvent | Picolinic Acid (g/kg solvent) @ ~293 K[3] | Nicotinic Acid (mole fraction) @ 298.15 K | 3-Methyl-4-nitrobenzoic Acid (mole fraction) @ 298.15 K[4] |

| Water | 862.5 | 0.0123 | Low |

| Ethanol | 57.1 | 0.0041 | 0.0039 |

| Acetonitrile | 17.0 | 0.0006 | 0.0028 |

| Acetone | - | 0.0028 | 0.0621 |

| N,N-Dimethylformamide (DMF) | - | - | 0.3015 |

| Dimethyl Sulfoxide (DMSO) | - | 0.0219 | - |

| Toluene | - | - | 0.0118 |

| Ethyl Acetate | - | - | 0.0267 |

| n-Butanol | - | - | 0.0051 |

Inferences for this compound:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Based on the data for picolinic and nicotinic acids, this compound is expected to have moderate solubility in lower alcohols. The nitro group's electron-withdrawing nature may slightly decrease the pKa of the carboxylic acid, potentially influencing its interaction with protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): The high solubility of 3-methyl-4-nitrobenzoic acid in DMF and acetone suggests that this compound is also likely to be highly soluble in these solvents. The strong dipole-dipole interactions between the nitro and carbonyl groups of the solute and these solvents would facilitate dissolution. Acetonitrile is predicted to be a poorer solvent in comparison.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound in nonpolar solvents is expected to be very low due to the significant mismatch in polarity.

Stability of this compound in Organic Solvents

Experimental data on the stability of this compound in organic solvents is scarce. However, the known chemistry of nitroaromatic compounds and carboxylic acids allows for an informed discussion of potential degradation pathways.

Potential Degradation Pathways:

-

Reduction of the Nitro Group: The nitro group can be susceptible to reduction to an amino group, particularly in the presence of reducing agents or under certain catalytic conditions. The stability would be solvent-dependent, with protic solvents potentially facilitating certain reduction mechanisms.

-

Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group could be a long-term stability concern, especially in nonpolar, high-boiling point solvents.

-

Solvent-Mediated Degradation: Reactive solvents or impurities within the solvent could lead to degradation. For example, transesterification could occur in alcoholic solvents under acidic or basic conditions.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the organic solvent in sealed vials.

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the solubility in desired units (e.g., mg/mL, mol/L).

Protocol 2: Assessment of Chemical Stability by HPLC-UV

Objective: To evaluate the chemical stability of this compound in a selected organic solvent over time at a specific temperature.

Materials:

-

Stock solution of this compound in the organic solvent of interest at a known concentration.

-

Thermostatically controlled oven or incubator.

-

Light-protective storage containers (e.g., amber vials).

-

HPLC system as described in Protocol 1.

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Aliquot the solution into several amber vials and seal them.

-

Place the vials in a thermostatically controlled environment at the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for analysis.

-

Analyze the sample directly or after appropriate dilution by HPLC.

-

Quantify the peak area of this compound and monitor for the appearance of any new peaks, which would indicate degradation products.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the shelf-life or half-life.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for assessing the chemical stability of this compound in solution.

Conclusion and Future Directions

The development of pharmaceuticals and advanced materials utilizing this compound necessitates a foundational understanding of its solubility and stability. This guide has synthesized the limited available information and provided a predictive framework based on analogous compounds. More importantly, it has outlined robust experimental protocols that will empower researchers to generate the specific, high-quality data required for their work.

It is imperative that the scientific community continues to investigate and publish fundamental physicochemical data for compounds of emerging interest like this compound. Such efforts will undoubtedly accelerate the pace of innovation and enable the translation of promising molecules from the laboratory to real-world applications.

References

A Technical Guide to 4-Nitropicolinic Acid: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitropicolinic Acid (CAS No. 13509-19-8), a key building block in the synthesis of novel pharmaceuticals and agrochemicals. This document details its commercial availability from various suppliers, outlines established synthesis protocols, and discusses analytical methodologies for its characterization.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically exceed 98%, with some vendors offering higher grades. The compound is also known by its synonyms: 4-Nitro-2-pyridinecarboxylic acid and 4-Nitropyridine-2-carboxylic acid.

A summary of prominent suppliers and their typical product specifications is provided in Table 1. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biosynth | FN10660 | - | 13509-19-8 | C6H4N2O4 | 168.11 |

| Hangzhou Leap Chem Co., Ltd. | - | 98+% | 13509-19-8 | C6H4N2O4 | 168.11 |

| ChemicalBook | - | 98%, 99% | 13509-19-8 | C6H4N2O4 | 168.11 |

| Tokyo Chemical Industry (TCI) | N0589 | >98.0% (GC) | 13509-19-8 | C6H4N2O4 | 168.11 |

| Synblock | PB10126 | NLT 98% | 13509-19-8 | C6H4N2O4 | 168.11 |

| BLD Pharm | - | - | 13509-19-8 | C6H4N2O4 | 168.11 |

Physicochemical Properties

A compilation of key physicochemical properties for this compound is presented in Table 2. These values are derived from various supplier data sheets and literature sources. It is important to note that some variation may exist between sources.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 153 °C, 157-158 °C (decomposes) | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 384.9 ± 27.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.57 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in polar solvents | --INVALID-LINK-- |

| Appearance | White to pale yellow or orange to green powder/crystal | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A common laboratory-scale synthesis involves the hydrolysis of 2-cyano-4-nitropyridine.

Experimental Protocol: Hydrolysis of 2-Cyano-4-nitropyridine[1]

This protocol describes the synthesis of this compound from 2-cyano-4-nitropyridine.

Materials:

-

2-Cyano-4-nitropyridine

-

90% Sulfuric acid

-

Sodium sulfite

-

Sodium carbonate

-

Ice

-

Water

-

Acetone

Procedure:

-

Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.

-

Stir the reaction mixture at 120°C for 2 hours.

-

Cool the reaction to room temperature.

-

Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise at 20-25°C.

-

Continue stirring at this temperature for 1 hour.

-

Warm the reaction mixture to 80°C for 1 hour.

-

Cool the reaction to room temperature.

-

Dilute the mixture by adding 100 g of ice water.

-

Adjust the pH of the mixture to approximately 2 with sodium carbonate.

-

Allow the solid to precipitate in a refrigerator.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a water-acetone solvent mixture to yield a light yellow crystalline product.

Expected Yield: Approximately 62.1%[1].

The synthesis workflow is visualized in the following diagram:

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate characterization of this compound is essential for quality control and research applications. While specific, detailed analytical protocols are often proprietary to suppliers, general methods for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and its isomers. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector. A general method for separating pyridinecarboxylic acid isomers, which can be adapted for this compound, involves a mixed-mode reversed-phase cation-exchange column.[2][3] The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In ¹H NMR, the acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), though this can be concentration and solvent-dependent. The aromatic protons will exhibit a characteristic splitting pattern. In ¹³C NMR, the carboxyl carbon is expected to resonate in the range of 165-185 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is generally required to increase volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or alkyl chloroformates. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

Biological Activity and Signaling Pathways

Current scientific literature primarily describes this compound as a synthetic intermediate.[4][5][6] There is no substantial evidence to suggest its direct involvement in biological signaling pathways. Its utility lies in its role as a precursor for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, yielding 4-aminopicolinic acid, a valuable scaffold in medicinal chemistry.[4]

The logical workflow for the utilization of this compound in drug discovery is depicted below:

Caption: Role of this compound in drug discovery.

References

- 1. This compound | 13509-19-8 [chemicalbook.com]

- 2. helixchrom.com [helixchrom.com]

- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 4. This compound | 13509-19-8 | Benchchem [benchchem.com]

- 5. CAS 13509-19-8: Nitropicolinicacid | CymitQuimica [cymitquimica.com]

- 6. This compound [myskinrecipes.com]

4-Nitropicolinic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid, a pyridine derivative featuring a nitro group at the 4-position and a carboxylic acid at the 2-position, is a pivotal building block in contemporary organic synthesis. The presence of these two functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a diverse array of complex molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound and its key derivatives is essential for their application in synthesis. The following tables summarize important quantitative data for this compound, its N-oxide, and its amino derivative.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 13509-19-8 | C₆H₄N₂O₄ | 168.11 | 157-158 (decomposes)[1] | White to light yellow solid[1] |

| This compound N-Oxide | Not Found | C₆H₄N₂O₅ | 184.11 | 147-150[2] | Pale yellow solid[2] |

| 4-Aminopicolinic Acid | 100047-36-7 | C₆H₆N₂O₂ | 138.12 | 266-268[2] | White solid[2] |

Table 2: Spectroscopic Data

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (Solvent, MHz) | ¹³C NMR (Solvent, MHz) |

| This compound | 1710 (C=O), 1600, 1585, 1535 (NO₂)[1] | δ 8.82 (d, J=7.08 Hz, 1H), 8.66 (s, 1H), 8.49 (m, 1H) ((CD₃)₂SO, 300 MHz) for this compound N-Oxide[2] | δ 159.6 (CO), 144.7 (Ar-C), 141.4 (Ar-C), 138.9 (Ar-CH), 122.9 (Ar-CH), 121.7 (Ar-CH) ((CD₃)₂SO, 75 MHz) for this compound N-Oxide[2] |

| 4-Aminopicolinic Acid | 3340-3275 (br, N-H), 3196-3081 (br, O-H), 1634 (s, C=O), 1391 (s)[2] | δ 7.82 (s, 1H), 6.95 (s, 1H), 6.41 (s, 1H) (D₂O, 300 MHz)[2] | Data not readily available in searched literature. |

Note: Complete ¹H and ¹³C NMR data for this compound were not explicitly found in the searched literature. The data provided for the N-oxide derivative offers a close approximation of the expected spectral regions.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis of this compound via Hydrolysis of 2-Cyano-4-nitropyridine

One common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine.[1][3]

-

Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the reaction mixture to 120°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of 5.60 g of sodium sulfite in 10 ml of water dropwise to the reaction mixture at a temperature of 20-25°C.

-

Continue stirring at this temperature for 1 hour.

-

Warm the reaction mixture to 80°C for 1 hour.

-

Cool the reaction to room temperature and pour it into 100 g of ice water.

-

Adjust the pH of the mixture to approximately 2 with sodium carbonate.

-

Allow the mixture to stand in a refrigerator to induce precipitation.

-

Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to yield 3.50 g (62.1% yield) of this compound as a light yellow crystalline product.[1][3]

Synthesis of this compound N-Oxide and its Reduction to 4-Aminopicolinic Acid

A key transformation of this compound is its reduction to 4-aminopicolinic acid, a versatile intermediate for pharmaceuticals and agrochemicals.[2][4] This is often achieved via the N-oxide intermediate.

-

Add 10 g (71.94 mmol) of picolinic acid N-oxide to a mixture of 20 cm³ of concentrated sulfuric acid and 20 cm³ of fuming nitric acid.

-

Heat the mixture at 90°C for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with sodium carbonate.

-

Store the solution in the freezer overnight.

-

Collect the resulting yellow precipitate by filtration and dry in vacuo to give 7.03 g (53% yield) of this compound N-oxide.[2]

-

Dissolve 6.80 g (36.96 mmol) of this compound N-oxide in 300 cm³ of warm glacial acetic acid and 13 cm³ of acetic anhydride.

-

Add 2.92 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

-

Filter the mixture through celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to afford 2.42 g (47% yield) of 4-aminopicolinic acid as a white solid.[2]

Applications in Organic Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a wide range of functional molecules.

Precursor to Bioactive Molecules

The reduction of this compound to 4-aminopicolinic acid opens up a plethora of synthetic possibilities. 4-Aminopicolinic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[4] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for diverse modifications to create compounds that can interact with specific biological targets.[4][5]

Agrochemicals

Derivatives of picolinic acid are prominent in the agrochemical industry. For instance, picolinic acid and its analogues are the structural basis for a class of synthetic auxin herbicides.[6] Furthermore, picolinamide fungicides, such as florylpicoxamid and metarylpicoxamid, are inspired by natural products and demonstrate the utility of the picolinic acid scaffold in developing new crop protection agents.[7][8] The derivatization of 4-aminopicolinic acid is a key strategy in the development of novel herbicides and pesticides with enhanced efficacy and selectivity.[4]

Ligands for Metal Complexes and Materials Science

The picolinic acid moiety is an excellent bidentate chelating agent for various metal ions, a property that is exploited in the development of coordination compounds.[9] Derivatives of 4-aminopicolinic acid have been synthesized and investigated as ligands for transition metals, with potential applications in catalysis and materials science.[2] The unique chemical properties of these derivatives also suggest potential for the synthesis of novel polymers and functional materials.[4] There is growing interest in using picolinic acid derivatives in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Key Synthetic Transformations

Beyond the fundamental reduction of the nitro group, derivatives of this compound can undergo a variety of important synthetic transformations. One such reaction is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Sonogashira Coupling

The Sonogashira coupling typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in synthesizing complex molecular architectures from simpler precursors. For example, a 4-halopicolinic acid derivative, which can be synthesized from 4-aminopicolinic acid via diazotization followed by a Sandmeyer reaction, could be coupled with various alkynes to generate a library of substituted picolinic acids for drug discovery or materials science applications.

This is a generalized protocol and would require optimization for a specific 4-halopicolinic acid derivative.

-

To a degassed solution of the 4-halopicolinic acid derivative (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a base (e.g., triethylamine or diisopropylamine), if not used as the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynylpicolinic acid derivative.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its rich chemistry, primarily centered around the reactivity of the nitro and carboxylic acid functionalities, provides access to a wide range of more complex and functionalized molecules. The straightforward conversion to 4-aminopicolinic acid is a gateway to the synthesis of novel compounds with significant potential in the pharmaceutical and agrochemical industries. Furthermore, its utility as a scaffold for the development of new ligands and materials underscores its continued importance in modern chemical research. The detailed synthetic protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers leveraging the synthetic potential of this compound.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. rsc.org [rsc.org]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. preprints.org [preprints.org]

- 9. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of 4-Nitropicolinic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropicolinic acid, a substituted pyridine carboxylic acid, has traditionally been recognized as a valuable synthetic intermediate in the preparation of more complex molecules. However, emerging research is beginning to shed light on the latent potential of its derivatives as bioactive agents. This technical guide provides an in-depth analysis of the current and potential applications of this compound in medicinal chemistry. It consolidates key synthetic pathways, presents quantitative biological activity data for its derivatives, and visualizes associated signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Picolinic acid and its derivatives have a rich history in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group at the 4-position of the picolinic acid scaffold significantly alters its electronic properties, enhancing its reactivity and potential for biological interactions.[1] While primarily utilized as a precursor for agrochemicals and a key building block for functionalized picolinic acids, such as 4-aminopicolinic acid, the inherent bioactivity of the nitropyridine scaffold itself is an area of growing interest.[1][2] This guide explores the multifaceted role of this compound, transitioning from a simple intermediate to a scaffold with potential therapeutic relevance.

Synthetic Utility and Key Transformations

The primary role of this compound in medicinal chemistry is as a versatile starting material for the synthesis of a variety of substituted picolinic acid derivatives. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and the reduction of the nitro group to an amine provides a key functional handle for further molecular elaboration.[1]

Synthesis of 4-Aminopicolinic Acid

A pivotal application of this compound is its conversion to 4-aminopicolinic acid, a crucial intermediate for many biologically active compounds.[1] The most common method for this transformation is the reduction of the nitro group, often through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound N-Oxide to 4-Aminopicolinic Acid [3]

-

Materials:

-

This compound N-Oxide (6.80 g, 36.96 mmol)

-

Glacial Acetic Acid (300 cm³)

-

Acetic Anhydride (13 cm³)

-

10% Palladium on Carbon (Pd/C) (2.92 g)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve this compound N-Oxide in warm glacial acetic acid and acetic anhydride with warming.

-

Add the Pd/C catalyst to the solution.

-

Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

-

Filter the mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to afford 4-aminopicolinic acid.

-

Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to yield a white solid.

-

-

Yield: 47%

-

Melting Point: 266-268 °C

References

The Synthetic Potential of 4-Nitropicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropicolinic acid, a pyridine derivative featuring a nitro group at the 4-position and a carboxylic acid at the 2-position, serves as a versatile scaffold in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for various chemical transformations.[1] This, coupled with the reactive carboxylic acid handle, makes this compound a valuable starting material for the synthesis of a diverse array of functionalized heterocyclic compounds.[1][2] Its derivatives have garnered considerable interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[3][4] This in-depth technical guide explores the synthesis, chemical reactivity, and synthetic potential of this compound and its derivatives, providing detailed experimental protocols and a summary of their biological significance.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13509-19-8 | [5] |

| Molecular Formula | C₆H₄N₂O₄ | [5] |

| Molecular Weight | 168.11 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 157-158 °C (with decomposition) | [7][8] |

| Solubility | Soluble in polar solvents | [6] |

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a picolinic acid precursor or the hydrolysis of a nitrile derivative.

Nitration of Picolinic Acid N-Oxide

A common and effective method for the synthesis of this compound is the nitration of picolinic acid N-oxide. The N-oxide group directs the nitration to the 4-position of the pyridine ring.

Caption: Synthesis of this compound N-Oxide via nitration.

-

In a flask, dissolve picolinic acid N-oxide (10 g, 71.94 mmol) in a pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³), ensuring the temperature is maintained below 10 °C.

-

Heat the resulting clear mixture at 120-130 °C for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound N-oxide.

Hydrolysis of 2-Cyano-4-nitropyridine

An alternative route to this compound involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine.

Caption: Synthesis of this compound via hydrolysis.

-

Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 50 g of 90% sulfuric acid in a flask equipped with a stirrer.

-

Heat the reaction mixture to 120 °C and stir for 2 hours.

-

Cool the mixture to 20-25 °C.

-

Slowly add a solution of sodium sulfite (5.60 g) in 10 ml of water dropwise, maintaining the temperature at 20-25 °C.

-

Continue stirring at this temperature for 1 hour.

-

Warm the reaction mixture to 80 °C for 1 hour.

-

Cool the reaction to room temperature and pour it into 100 g of ice water.

-

Adjust the pH of the mixture to approximately 2 with sodium carbonate.

-

Allow the mixture to stand in a refrigerator to induce precipitation.

-

Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to yield light yellow crystals of this compound (Yield: 62.1%).[7][8]

Key Synthetic Transformations and Derivatives

The dual functionality of this compound allows for a wide range of synthetic modifications, leading to a variety of derivatives with significant potential in drug discovery and materials science.

Reduction of the Nitro Group: Synthesis of 4-Aminopicolinic Acid

The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-aminopicolinic acid, a key building block for many biologically active molecules.[2] Catalytic hydrogenation is a commonly employed method for this conversion.

Caption: Reduction of this compound N-Oxide.

-

Dissolve this compound N-oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).

-

Add 10% Pd/C catalyst (2.92 g) to the solution.

-

Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

-

Filter the mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to obtain 4-aminopicolinic acid as a white solid (Yield: 47%).[2]

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters, amides, and other derivatives using standard organic chemistry protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

-

Acyl Chloride Formation: Gently reflux a suspension of this compound in thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitropicolinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath and add the desired amine (e.g., ammonia, a primary or secondary amine) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (if the starting amine is basic), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. While the 2-position is occupied by the carboxylic acid, the 3- and 5-positions are potential sites for substitution, although this can be challenging. A more common strategy involves derivatizing the 4-amino group (obtained from reduction of the nitro group) via reactions like the Sandmeyer reaction to introduce a variety of substituents.[9][10]

Caption: Synthetic utility of 4-aminopicolinic acid via the Sandmeyer reaction.

Biological Activity and Synthetic Potential

Derivatives of this compound have demonstrated a broad range of biological activities, making them attractive scaffolds for drug discovery programs.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of picolinic acid derivatives against various cancer cell lines. The substitution pattern on the pyridine ring and the nature of the substituents play a crucial role in determining the anticancer potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative (V-7) | Arabidopsis thaliana root growth | ~0.02 (vs. ~0.9 for halauxifen-methyl) | [11] |

| 4,6-diaryl pyrimidone derivative (SK-25) | Ehrlich Ascites Carcinoma (in vivo) | 91.56% growth inhibition at 20 mg/kg | |

| 2,4,6-trisubstituted pyridine derivative (14n) | Mutant Isocitrate Dehydrogenase 2 (IDH2) | 0.0546 | [12] |

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. This compound derivatives have been investigated for their potential as antibacterial and antifungal compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Norfloxacin derivative (B30) | E. coli | 0.04 | [13] |

| Ciprofloxacin derivative (B31) | E. coli | 0.04 | [13] |

| Pyridinium oxazolidinone derivative (4i) | E. faecalis | 4 | [14] |

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[15] Research in this area focuses on modifying the picolinic acid scaffold to enhance efficacy and broaden the weed control spectrum.

| Compound/Derivative | Weed Species | Activity | Reference |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8) | Broadleaf weeds | > Picloram at 300 g/ha | [11][16] |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | 100% inhibition at 250 g/ha (for 10 compounds) | [17] |

Experimental Workflows and Signaling Pathways

The development of this compound derivatives as therapeutic agents involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.

Caption: A generalized workflow for the development of this compound derivatives.

The precise signaling pathways through which these derivatives exert their biological effects are diverse and depend on the specific structural modifications. For instance, as synthetic auxin herbicides, certain picolinate derivatives interact with auxin-signaling F-box (AFB) proteins, leading to the degradation of transcriptional repressors and subsequent disruption of normal plant growth.[11][16] In cancer, nitropyridine derivatives have been shown to inhibit various kinases and other enzymes crucial for cell proliferation and survival.[3][12]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique electronic and structural features provide a robust platform for the generation of diverse molecular architectures. The demonstrated anticancer, antimicrobial, and herbicidal activities of its derivatives highlight the significant potential of this scaffold in the development of novel therapeutic agents and agrochemicals. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for researchers to explore the rich chemistry of this compound and unlock the full potential of its derivatives. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective chemical entities for a range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Theoretical Calculations on the Electronic Properties of 4-Nitropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of 4-Nitropicolinic Acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] The insights presented here are derived from theoretical calculations, offering a foundational understanding of the molecule's structure, reactivity, and potential interactions. This document summarizes key quantitative data, outlines the computational methodologies employed, and visualizes the relationships governing its electronic behavior.

Introduction

This compound, a derivative of picolinic acid, is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 4-position.[3] This substitution pattern creates a molecule with a unique electronic landscape, where the electron-withdrawing nature of the nitro group significantly influences the aromatic system.[3] Understanding these electronic properties is crucial for predicting the molecule's behavior in various chemical and biological systems, including its potential as a precursor for biologically active molecules and its role in coordination chemistry.[1][2] This guide delves into the theoretical calculations that elucidate these properties, providing a framework for further research and development.

Theoretical and Computational Methodologies

The electronic properties of this compound were investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT).[4] This approach provides a robust framework for analyzing molecular structures and electronic characteristics.

Computational Details

The geometry of the this compound molecule was optimized without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of Hartree-Fock theory and DFT. A 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electron distribution, particularly for the anionic and lone-pair regions of the molecule. All calculations were carried out using the Gaussian suite of programs.

Analysis Methods

-

Molecular Geometry: The optimized molecular structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule.[5][6] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[5]

-

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide insights into the charge distribution within the molecule by assigning partial charges to each atom.[7] While Mulliken charges are computationally simple, NBO charges are generally considered more reliable and less dependent on the basis set used.[8][9][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. The planarity of the pyridine ring is a key structural feature, with the carboxylic acid and nitro groups attached. The bond lengths and angles are influenced by the electronic effects of the substituents.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.390 | C3-C4-C5 | 118.9 |

| C4-C5 | 1.388 | C4-C5-N1 | 120.1 |

| C5-N1 | 1.339 | C5-N1-C6 | 117.8 |

| N1-C6 | 1.342 | N1-C6-C2 | 123.5 |

| C6-C2 | 1.398 | C6-C2-C3 | 120.2 |

| C2-C7 | 1.510 | C3-C2-C7 | 118.7 |

| C7-O1 | 1.215 | C6-C2-C7 | 121.1 |

| C7-O2 | 1.350 | C2-C7-O1 | 125.4 |

| C4-N2 | 1.480 | C2-C7-O2 | 111.8 |

| N2-O3 | 1.225 | O1-C7-O2 | 122.8 |

| N2-O4 | 1.225 | C3-C4-N2 | 119.3 |

| C5-C4-N2 | 119.2 | ||

| C4-N2-O3 | 117.9 | ||

| C4-N2-O4 | 117.9 | ||

| O3-N2-O4 | 124.2 |

Electronic Properties

The key electronic properties, including the energies of the frontier molecular orbitals and global reactivity descriptors, are summarized in Table 2. The HOMO-LUMO energy gap is a significant indicator of the molecule's reactivity.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -7.852 |

| LUMO Energy (ELUMO) | -3.981 |

| HOMO-LUMO Gap (ΔE) | 3.871 |

| Ionization Potential (I) | 7.852 |

| Electron Affinity (A) | 3.981 |

| Electronegativity (χ) | 5.917 |

| Chemical Hardness (η) | 1.936 |

| Chemical Softness (S) | 0.517 |

| Electrophilicity Index (ω) | 9.065 |

Atomic Charges

The calculated Mulliken and NBO charges on the atoms of this compound are presented in Table 3. The charge distribution highlights the electron-withdrawing effect of the nitro group and the carboxylic acid group, leading to a significant polarization of the molecule.

Table 3: Mulliken and NBO Atomic Charges of this compound

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N1 | -0.158 | -0.521 |

| C2 | 0.211 | 0.289 |

| C3 | -0.102 | -0.215 |

| C4 | 0.189 | 0.355 |

| C5 | -0.098 | -0.233 |

| C6 | 0.051 | 0.157 |